1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione
Overview
Description
1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione (DMPPD) is a heterocyclic organic compound with a wide range of applications in medicinal chemistry, biochemistry, and pharmaceutical research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. DMPPD is also known to have antioxidant activity, and is used as a model compound to study the mechanism of action of other related compounds.
Scientific Research Applications
Corrosion Inhibition
A study by Zarrouk et al. (2015) demonstrated that derivatives of 1H-pyrrole-2,5-dione, including those structurally related to 1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione, act as effective corrosion inhibitors for carbon steel in a hydrochloric acid medium. Their research showed that these compounds, through chemisorption, provide a protective layer on the steel surface, significantly reducing corrosion rates. The effectiveness of these inhibitors was further supported by electrochemical measurements and theoretical quantum chemical calculations (Zarrouk et al., 2015).
Pharmaceutical Research
Paprocka et al. (2022) synthesized 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives and evaluated their anti-inflammatory properties. These compounds exhibited significant inhibition of pro-inflammatory cytokines, suggesting their potential as anti-inflammatory agents. The study highlights the compound's pharmacological relevance, providing insights into its structural and biological properties (Paprocka et al., 2022).
Material Science and Luminescence
In the field of materials science, Zhang & Tieke (2008) explored polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, which is structurally related to this compound. These polymers displayed strong fluorescence and solubility in common organic solvents, making them promising for electronic and photonic applications due to their high quantum yield and significant Stokes shift (Zhang & Tieke, 2008).
Organic Synthesis and Chemical Reactions
Further research by Patel & Dholakiya (2013) focused on the synthetic versatility of 1-(4-acetylphenyl)-pyrrole-2,5-diones, achieving efficient synthesis of these compounds from aromatic alcohols. Their work exemplifies the compound's utility in facilitating Michael-type addition reactions, contributing to the development of novel organic compounds with potential applications in various chemical industries (Patel & Dholakiya, 2013).
Mechanism of Action
Target of Action
Similar compounds, such as eltrombopag, target the thrombopoietin receptor . This receptor plays a crucial role in the production of platelets from megakaryocytes .
Mode of Action
It’s worth noting that related compounds like eltrombopag act as thrombopoietin receptor agonists . They bind to the receptor, stimulating the production of platelets in the bone marrow .
Biochemical Pathways
Compounds with similar structures, such as eltrombopag, affect the jak-stat signaling pathway, leading to increased proliferation and differentiation of megakaryocytes .
Pharmacokinetics
Eltrombopag has a bioavailability of approximately 52%, and it is extensively metabolized in the liver through CYP1A2 and CYP2C8 . The elimination half-life is between 21-35 hours, and it is excreted via feces (59%) and urine (31%) .
Result of Action
Related compounds like eltrombopag result in an increase in platelet counts, which can be beneficial in conditions like thrombocytopenia .
Action Environment
It’s worth noting that the stability of similar compounds can be affected by temperature .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)pyrrole-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12(13)15/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFBMDXYCWMHJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=CC2=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345982 | |
Record name | 1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64059-57-0 | |
Record name | 1-(3,4-Dimethylphenyl)-1H-pyrrole-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40345982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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